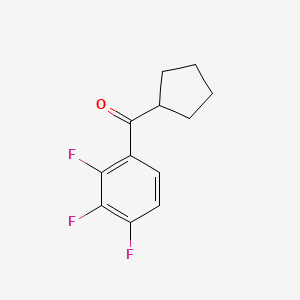

2,3,4-Trifluorophenyl cyclopentyl ketone

CAS No.:

Cat. No.: VC13375845

Molecular Formula: C12H11F3O

Molecular Weight: 228.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11F3O |

|---|---|

| Molecular Weight | 228.21 g/mol |

| IUPAC Name | cyclopentyl-(2,3,4-trifluorophenyl)methanone |

| Standard InChI | InChI=1S/C12H11F3O/c13-9-6-5-8(10(14)11(9)15)12(16)7-3-1-2-4-7/h5-7H,1-4H2 |

| Standard InChI Key | RMGCSVSGOMYUNO-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)C(=O)C2=C(C(=C(C=C2)F)F)F |

| Canonical SMILES | C1CCC(C1)C(=O)C2=C(C(=C(C=C2)F)F)F |

Introduction

Chemical Identity and Structural Features

2,3,4-Trifluorophenyl cyclopentyl ketone belongs to the class of aryl ketones, distinguished by its trifluoromethyl-substituted aromatic ring and cyclopentyl group. The IUPAC name, cyclopentyl-(2,3,4-trifluorophenyl)methanone, reflects its systematic structure. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₁F₃O | |

| Molecular Weight | 228.21 g/mol | |

| SMILES | C1CCC(C1)C(=O)C2=C(C(=C(C=C2)F)F)F | |

| InChIKey | RMGCSVSGOMYUNO-UHFFFAOYSA-N | |

| PubChem CID | 62964098 |

The trifluoromethyl groups at the 2, 3, and 4 positions of the phenyl ring induce significant electron-withdrawing effects, altering the compound’s reactivity and interaction with biological targets. The cyclopentyl group contributes steric bulk, influencing conformational flexibility and solubility.

Synthesis and Manufacturing Processes

The synthesis of 2,3,4-trifluorophenyl cyclopentyl ketone follows classical ketone formation strategies. A widely reported method involves:

-

Grignard Reaction: Cyclopentylmagnesium bromide reacts with 2,3,4-trifluorobenzoyl chloride in anhydrous tetrahydrofuran (THF) under inert conditions.

This method yields the ketone after aqueous workup and purification via column chromatography.

-

Alternative Routes: Friedel-Crafts acylation using cyclopentyl acyl chlorides and trifluorinated benzene derivatives may also be feasible, though less commonly reported.

Comparative studies of similar compounds, such as 3,5-bis(trifluoromethyl)phenyl cyclopentyl ketone, suggest that reaction temperatures (-78°C to 0°C) and solvent choices (THF vs. dichloromethane) critically influence yields . For instance, In(OTf)₃ and Sc(OTf)₃ catalysts enhance cycloaddition efficiencies in related ketone syntheses .

Physicochemical Properties

While experimental data on melting/boiling points and solubility remain sparse, computational and analog-based insights suggest:

-

Lipophilicity: The trifluoromethyl groups increase hydrophobicity (logP ≈ 3.2), favoring membrane permeability.

-

Electron Effects: The -CF₃ groups reduce electron density at the carbonyl carbon, making it susceptible to nucleophilic attacks.

-

Stability: Resistance to oxidative degradation due to fluorine’s high electronegativity .

Applications in Pharmaceutical Research

Fluorinated ketones are prized in drug discovery for their ability to mimic transition states in enzymatic reactions. Specific applications include:

-

Enzyme Inhibition: Analogous compounds, such as 4-(trifluoromethyl)phenyl cycloheptyl ketone, inhibit phospholipase A₂ (IC₅₀ = 3.8 µM), suggesting anti-inflammatory potential .

-

Metabolic Stability: Fluorine’s inductive effect reduces cytochrome P450-mediated oxidation, prolonging drug half-lives.

-

Case Study: Cyclopentyl ketones with trifluoromethyl groups have been explored as intermediates in Janus kinase (JAK) inhibitor synthesis, highlighting their role in autoimmune disease therapeutics .

Comparative Analysis with Structural Analogs

The table below contrasts 2,3,4-trifluorophenyl cyclopentyl ketone with related compounds:

The cyclopentyl derivative balances steric bulk and synthetic accessibility, making it a preferred scaffold for medicinal chemistry.

Future Research Directions

-

Synthetic Optimization: Screening Lewis acids (e.g., In(OTf)₃, Sc(OTf)₃) to improve reaction yields and diastereoselectivity .

-

Biological Screening: Evaluating kinase inhibition, antibacterial activity, and cytotoxicity in vitro.

-

Material Science: Investigating dielectric properties for use in fluoropolymer composites.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume